molecular formula C11H16ClNO B1455332 (R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride CAS No. 1391455-00-7

(R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride

Cat. No. B1455332
M. Wt: 213.7 g/mol
InChI Key: YZEPXOHQBWEEEY-RFVHGSKJSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of piperazine derivatives, which may share some structural similarities with the compound , has been achieved through methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

  • Pharmacological Profiles : The pharmacological profile of compounds similar to (R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride has been explored. For instance, (2R,4R)-4-hydroxy-2-[2-[2-[2-(3-methoxy)phenyl]ethyl]phenoxy]ethyl-1-methylpyrrolidine hydrochloride (R-96544), an active form of a novel 5-HT(2A) receptor antagonist, has been studied for its concentration-dependent inhibition of platelet aggregation induced by serotonin. This suggests a potential application in cardiovascular research (Ogawa et al., 2002).

  • Synthesis and Chemical Properties : Research into the synthesis and chemical properties of compounds structurally similar to (R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride has been conducted. For example, studies on the oxidative cyclization of n‐phenyl‐3‐methylthiopropylamines to form N‐phenyl‐s‐methylisothiazolidinium salts, including m-methoxy and p-methoxyphenyl derivatives, contribute to our understanding of the chemical behavior of such compounds (Swank & Lambeth, 1983).

  • Asymmetric Synthesis in Drug Development : The asymmetric synthesis of related compounds, like 5-hydroxytryptamine receptor agonists involving cyclopropyl groups, is an important aspect of pharmaceutical research. These methods are used to create specific enantiomers of a compound, which can have distinct pharmacological effects. This approach is crucial in the development of new drugs (Xin, 1999).

  • Investigating Molecular Interactions : Studies have been conducted on the oxygen acidity of ring methoxylated 1,1-diarylalkanol radical cations bearing alpha-cyclopropyl groups. Such research is pivotal in understanding the molecular interactions and reactivity of complex organic compounds, informing the development of new drugs and materials (Bietti et al., 2006).

  • Chemical Synthesis Techniques : The exploration of new chemical synthesis techniques, such as the asymmetric synthesis of cyclopropylmethanamines via rhodium-catalyzed cyclopropanation, demonstrates the evolving methods in organic chemistry that can be applied to synthesize compounds like (R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride (Miura et al., 2016).

  • Analytical Characterization of Compounds : The analytical characterization of N-alkyl-arylcyclohexylamines, including those with methoxyl substitutions, is an essential aspect of chemical research. These analyses help in understanding the properties of new psychoactive substances and their potential uses or hazards (Wallach et al., 2016).

  • Potential Antimicrobial and Cytotoxic Applications : Research into derivatives of compounds structurally similar to (R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride, like 1‐acetyl‐2‐(4‐alkoxy‐3‐methoxyphenyl)cyclopropanes, has shown significant antimicrobial activity and cytotoxicity against cancer cell lines. This suggests potential applications in developing new antimicrobial agents and cancer therapeutics (Burmudžija et al., 2017).

properties

IUPAC Name

(R)-cyclopropyl-(3-methoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-10-4-2-3-9(7-10)11(12)8-5-6-8;/h2-4,7-8,11H,5-6,12H2,1H3;1H/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEPXOHQBWEEEY-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C2CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)[C@@H](C2CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30704261
Record name (R)-1-Cyclopropyl-1-(3-methoxyphenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride

CAS RN

1391455-00-7
Record name (R)-1-Cyclopropyl-1-(3-methoxyphenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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